ER degrader 5
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Overview
Description
Preparation Methods
The synthesis of ER degrader 5 involves the preparation of thieno[2,3-e]indazole derivatives. Industrial production methods for this compound are not widely documented, but they likely involve large-scale organic synthesis techniques similar to those used in the laboratory preparation .
Chemical Reactions Analysis
ER degrader 5 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution could result in various substituted analogs .
Scientific Research Applications
ER degrader 5 has a wide range of scientific research applications:
Mechanism of Action
ER degrader 5 exerts its effects by binding to the estrogen receptor and inducing its degradation. This process involves increasing the hydrophobicity and instability of the receptor, leading to its downregulation . The molecular targets of this compound include both wild-type and mutant forms of the estrogen receptor, making it effective against a broad range of estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
ER degrader 5 is unique compared to other selective estrogen receptor degraders due to its high potency and oral bioavailability. Similar compounds include:
Camizestrant (AZD9833): A next-generation oral selective estrogen receptor degrader that shows promise in preclinical models of estrogen receptor-positive breast cancer.
This compound stands out due to its superior antitumor activity and favorable drug properties, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C26H18F2O4S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(E)-3-[4-[[6-fluoro-2-(4-fluoro-2,6-dimethylbenzoyl)-1-benzothiophen-3-yl]oxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C26H18F2O4S/c1-14-11-18(28)12-15(2)23(14)24(31)26-25(20-9-6-17(27)13-21(20)33-26)32-19-7-3-16(4-8-19)5-10-22(29)30/h3-13H,1-2H3,(H,29,30)/b10-5+ |
InChI Key |
VMVZYLAEKNIDOM-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)/C=C/C(=O)O)C)F |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)C=CC(=O)O)C)F |
Origin of Product |
United States |
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